molecular formula C23H23NO5 B6178757 rac-(4R,4aS,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrofuro[3,4-b]pyridine-4-carboxylic acid CAS No. 2580104-32-9

rac-(4R,4aS,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrofuro[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B6178757
CAS No.: 2580104-32-9
M. Wt: 393.4 g/mol
InChI Key: QIKXYDLZIYMJKD-HLAWJBBLSA-N
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Description

The compound rac-(4R,4aS,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrofuro[3,4-b]pyridine-4-carboxylic acid is a complex organic molecule known for its intricate structure and potential applications in various fields. This compound contains multiple chiral centers, making it an interesting subject for stereochemistry studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4R,4aS,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrofuro[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. The starting materials often include derivatives of furan and pyridine, which are then subjected to a series of chemical transformations, including cyclization and functional group modifications.

Industrial Production Methods

Industrial production of this compound might involve optimized processes that ensure high yield and purity. These methods could include catalytic hydrogenation, selective protection/deprotection steps, and chromatographic techniques for isolation and purification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, where it might react with oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

  • Reduction: : It can also be reduced using reagents such as lithium aluminum hydride to form reduced derivatives.

  • Substitution: : The compound is prone to nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

Common reagents used include sodium hydride for deprotonation reactions, palladium on carbon for catalytic hydrogenation, and trifluoroacetic acid for deprotection steps.

Major Products

The reactions typically yield products with modified functional groups, potentially leading to new derivatives with varied biological activities.

Scientific Research Applications

This compound has numerous applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of complex molecules and natural product analogs.

  • Biology: : Studied for its potential interactions with biological macromolecules, influencing protein folding and enzyme activity.

  • Medicine: : Investigated for its pharmacological properties, including potential as a lead compound in drug discovery.

  • Industry: : Utilized in the development of new materials with specific physical and chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its complex structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved might include modulation of signal transduction or inhibition of key metabolic processes.

Comparison with Similar Compounds

Uniqueness

Compared to other compounds with similar frameworks, rac-(4R,4aS,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrofuro[3,4-b]pyridine-4-carboxylic acid stands out due to its unique stereochemistry and functional group arrangement, which confer specific chemical reactivity and biological activity.

List of Similar Compounds

  • (4R,4aR,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrofuro[3,4-b]pyridine-4-carboxylic acid: : Differing in stereochemistry, this compound may have distinct biological activities.

  • Octahydrofuro[3,4-b]pyridine derivatives: : Similar core structure but with variations in substituents.

  • Fluorenylmethoxycarbonyl (Fmoc) derivatives: : Used in peptide synthesis, sharing the Fmoc protecting group but differing in the core structure.

Properties

CAS No.

2580104-32-9

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

(4R,4aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C23H23NO5/c25-22(26)18-9-10-24(21-13-28-11-20(18)21)23(27)29-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,18-21H,9-13H2,(H,25,26)/t18-,20+,21-/m1/s1

InChI Key

QIKXYDLZIYMJKD-HLAWJBBLSA-N

Isomeric SMILES

C1CN([C@@H]2COC[C@H]2[C@@H]1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1CN(C2COCC2C1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Purity

95

Origin of Product

United States

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